tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate
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Overview
Description
The compound is a derivative of pyrazole, which is a five-membered heterocyclic system containing three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazole and its derivatives have attracted a great deal of attention in organic and medicinal chemistry due to their wide range of pharmacological and biological activities .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, similar compounds have been synthesized through various methods. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported, which involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on carbamate derivatives, including compounds similar to tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate, has focused on their molecular structures and the interplay of hydrogen bonding. These studies reveal how molecular environments and interactions, such as N-H⋯O and C-H⋯O hydrogen bonds, contribute to the formation of three-dimensional architectures in crystals (Das et al., 2016).
Potential Antitumor Agents
Certain carbamate derivatives have been synthesized and evaluated for their potential as antitumor agents. For instance, methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates exhibited significant activity against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Abonía et al., 2011).
Synthesis of Fluoroalkyl-Substituted Pyrazoles
The synthesis of fluoroalkyl-substituted pyrazoles, involving compounds like this compound, is an area of interest. Such synthesis explores the acylation and reaction processes, yielding fluorinated pyrazole-4-carboxylic acids on a multigram scale, which are important for further pharmaceutical and chemical research (Iminov et al., 2015).
Orally Bioavailable Inverse Agonists
Some derivatives of this compound have been identified as functionally selective inverse agonists at specific receptor sites, such as the benzodiazepine site of GABA(A) alpha5 receptors. These compounds show promise in enhancing cognitive performance without the side effects typical of nonselective inverse agonists (Chambers et al., 2004).
Synthesis of Protected Guanidines
The development of novel reagents for the synthesis of protected guanidines from primary and secondary amines is another area where this compound-related compounds are relevant. These reagents are more reactive and efficient in guanylating resin-bound amines, expanding the toolkit for synthetic chemistry (Yong et al., 1999).
Diels-Alder Reactions
Research into Diels-Alder reactions involving this compound derivatives has been conducted. These studies focus on the preparation and reaction of various substituted furans and carbamates, providing insights into the mechanisms and applications of these reactions in organic synthesis (Padwa et al., 2003).
Small Molecule Fixation
The fixation of small molecules, such as carbon dioxide, by bifunctional frustrated Lewis pairs that include this compound derivatives, is an area of significant research interest. This process leads to the formation of adducts as zwitterionic, bicyclic boraheterocycles, and is important for understanding and developing carbon capture technologies (Theuergarten et al., 2012).
Synthesis of Diketopiperazines
Studies have been conducted on the synthesis and separation of diketopiperazines, including this compound derivatives. These compounds have potential applications in various fields, including medicinal chemistry and drug development (Liu et al., 2012).
Mechanism of Action
Target of Action
Tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria . Therefore, the primary targets of this compound are bacterial cells, specifically their cell wall synthesis machinery.
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of the bacterial cell wall . This is achieved through the binding and inactivation of penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria . The inhibition of PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .
Biochemical Pathways
The compound affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting PBPs, it disrupts the cross-linking of peptidoglycan chains, a critical step in cell wall biosynthesis . This disruption leads to the weakening and eventual rupture of the cell wall, causing bacterial cell death .
Pharmacokinetics
As an intermediate in the synthesis of ceftolozane , its ADME properties would be significantly altered during the subsequent steps of drug synthesis. The final drug, ceftolozane, is known to have good bioavailability when administered intravenously .
Result of Action
The result of the action of this compound, through its role in the synthesis of ceftolozane, is the effective killing of a broad spectrum of bacteria . This includes potent activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Action Environment
The action of this compound, and its resultant compound ceftolozane, can be influenced by various environmental factors. These include the presence of other drugs, the pH of the environment, and the presence of efflux pumps or other resistance mechanisms in bacteria
Properties
IUPAC Name |
tert-butyl N-[2-formyl-3-(1-methylpyrazol-4-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)14-6-11(9-17)5-10-7-15-16(4)8-10/h7-9,11H,5-6H2,1-4H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIDTJXINOQSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN(N=C1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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